3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
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Overview
Description
3-(Amino(carboxy)methyl)bicyclo[111]pentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11NO4 It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and rigid framework
Preparation Methods
The synthesis of 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by a series of functional group transformations.
Introduction of the amino and carboxy groups: This step involves the use of reagents such as ammonia or amines and carboxylating agents under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxy groups, leading to the formation of derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core provides a unique spatial arrangement that can influence its binding affinity and specificity towards target molecules. The amino and carboxy groups play a crucial role in its reactivity and interactions with biological systems.
Comparison with Similar Compounds
3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of an amino group, leading to different chemical properties and reactivity.
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the carboxy group, resulting in different biological and chemical behavior.
3-(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: The presence of a tert-butoxycarbonyl group provides additional steric hindrance and protection for the amino group.
These comparisons highlight the uniqueness of 3-(Amino(carboxy)methyl)bicyclo[11
Properties
IUPAC Name |
3-[amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4.ClH/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13;/h4H,1-3,9H2,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBNIHNPPJHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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